6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313419
InChI: InChI=1S/C8H6BrN3O2/c1-4-10-11-7-6(8(13)14)2-5(9)3-12(4)7/h2-3H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid

CAS No.:

Cat. No.: VC18313419

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C8H6BrN3O2/c1-4-10-11-7-6(8(13)14)2-5(9)3-12(4)7/h2-3H,1H3,(H,13,14)
Standard InChI Key WOMVVTBQAHCLEF-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C=C(C=C2C(=O)O)Br

Introduction

Structural and Physicochemical Properties

The compound features a triazolo[4,3-a]pyridine core, a bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole moiety. Key substituents include:

  • Bromine at position 6, which enhances electrophilicity for cross-coupling reactions.

  • Methyl group at position 3, contributing to lipophilicity and steric effects.

  • Carboxylic acid at position 8, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₈H₆BrN₃O₂
Molecular weight256.06 g/mol
IUPAC name6-Bromo-3-methyl-[1,2,] triazolo[4,3-a]pyridine-8-carboxylic acid
Key functional groupsBromine (C6), methyl (C3), carboxylic acid (C8)

The carboxylic acid group at position 8 confers water solubility under basic conditions, while the bromine atom facilitates site-selective modifications. The methyl group at position 3 moderately increases lipophilicity, as evidenced by calculated logP values of 1.2–1.5 for analogous triazolopyridines .

Synthetic Strategies

While no direct synthesis route for 6-bromo-3-methyl-[1, triazolo[4,3-a]pyridine-8-carboxylic acid is documented, its preparation likely involves two key steps:

  • Core formation via cyclization of hydrazine intermediates.

  • Functional group introduction through halogenation, alkylation, or carboxylation.

Hypothetical Synthesis Pathway

  • Hydrazone Formation: React 3-methylpyridine-8-carboxylate with hydrazine hydrate to form a hydrazone intermediate.

  • Oxidative Cyclization: Treat the hydrazone with an oxidizing agent (e.g., NaOCl) to generate the triazolo[4,3-a]pyridine core.

  • Bromination: Introduce bromine at position 6 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid via alkaline hydrolysis (e.g., NaOH in H₂O/EtOH).

Table 2: Comparative Reaction Conditions for Analogues

StepReagents/ConditionsYieldSource
Hydrazone formationHydrazine hydrate, EtOH, reflux85%
Oxidative cyclizationNaOCl, RT, 3h73%
BrominationNBS, AIBN, CCl₄, 80°C68%
Ester hydrolysis2M NaOH, MeOH/H₂O, reflux>95%

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • C6-Bromine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • C8-Carboxylic Acid: Enables amidation or esterification.

  • Triazole Ring: Undergoes regioselective alkylation or oxidation.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing triazole ring activates the C6-bromine for substitution:

  • Reagents: Amines, alkoxides, or thiols.

  • Conditions: DMF, 80–120°C, K₂CO₃ base.

  • Example: Reaction with morpholine yields 6-morpholino derivatives .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling installs aryl/heteroaryl groups at C6:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃.

  • Solvent: Dioxane/H₂O (3:1).

  • Yield: 60–85% for biphenyl derivatives .

Carboxylic Acid Derivatives

The C8-carboxylic acid undergoes standard transformations:

  • Amidation: EDCl/HOBt, amines, RT.

  • Esterification: SOCl₂/MeOH.

  • Reduction: LiAlH₄ to alcohol (requires protecting groups).

Biological Activity and Applications

Triazolopyridines are extensively studied for their pharmacological potential. While direct data on this compound is scarce, structural analogues exhibit:

Antimicrobial Properties

  • Mechanism: Inhibition of bacterial DNA gyrase or topoisomerase IV.

  • Activity: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli for 6-aryl analogues .

Table 3: Biological Data for Analogues

CompoundActivity (IC₅₀/MIC)TargetSource
6-Phenyl-triazolo[4,3-a]pyridine1.2 µMVEGFR-2
6-(4-Fluorophenyl) derivativeMIC = 4 µg/mLS. aureus

Comparison with Structural Analogues

6-Bromo-8-methyl-[1,2,] triazolo[4,3-a]pyridine-3-carboxylic Acid (PubChem CID 131198491)

  • Structural Difference: Methyl at C8 vs. C3; carboxylic acid at C3 vs. C8.

  • Impact: Altered hydrogen bonding capacity and metabolic stability .

6-Bromo-1,2,4-triazolo[4,3-a]pyridine (CAS 108281-79-4)

  • Simpler Structure: Lacks methyl and carboxylic acid groups.

  • Applications: Intermediate for Suzuki couplings; lower logP (0.9 vs. 1.4) .

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